molecular formula C12H12BrN3O2 B8163445 1-(4-Bromo-2-nitrophenyl)piperidine-4-carbonitrile

1-(4-Bromo-2-nitrophenyl)piperidine-4-carbonitrile

Cat. No.: B8163445
M. Wt: 310.15 g/mol
InChI Key: SUKMMZRBBNWANI-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-nitrophenyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C12H12BrN3O2 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a piperidine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-nitrophenyl)piperidine-4-carbonitrile typically involves the reaction of 4-bromo-2-nitrobenzene with piperidine and a suitable cyanating agent. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-nitrophenyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

    Oxidation: The piperidine ring can undergo oxidation to form corresponding N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products:

    Reduction: 1-(4-Amino-2-nitrophenyl)piperidine-4-carbonitrile.

    Substitution: 1-(4-Substituted-2-nitrophenyl)piperidine-4-carbonitrile.

    Oxidation: N-oxide derivatives of this compound.

Scientific Research Applications

1-(4-Bromo-2-nitrophenyl)piperidine-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-nitrophenyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and carbonitrile group also contribute to the compound’s reactivity and ability to form covalent bonds with target molecules, affecting their function and activity.

Comparison with Similar Compounds

    1-(4-Bromo-2-nitrophenyl)piperidine: Lacks the carbonitrile group but shares similar structural features.

    1-(4-Bromo-2-nitrophenyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.

    4-Bromo-2-nitroaniline: Lacks the piperidine and carbonitrile groups but shares the bromine and nitro substituents.

Uniqueness: 1-(4-Bromo-2-nitrophenyl)piperidine-4-carbonitrile is unique due to the presence of both the piperidine ring and the carbonitrile group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromo-2-nitrophenyl)piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c13-10-1-2-11(12(7-10)16(17)18)15-5-3-9(8-14)4-6-15/h1-2,7,9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKMMZRBBNWANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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